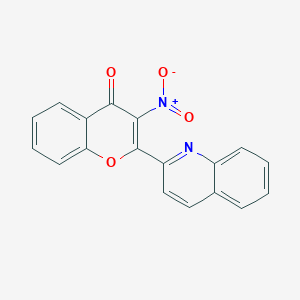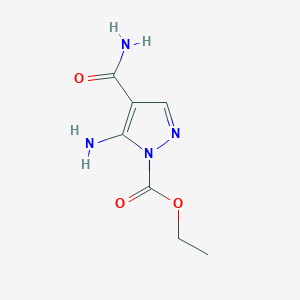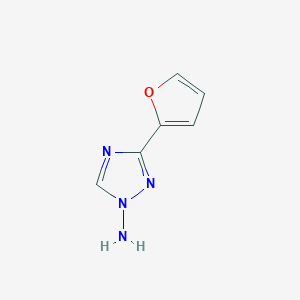
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine: is a heterocyclic compound that features both a furan ring and a triazole ring These structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs The furan ring is a five-membered aromatic ring with one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the triazole ring. This can be achieved through the following steps:
Formation of Furan-2-carboxylic Acid Hydrazide: Furan-2-carboxylic acid is reacted with hydrazine hydrate to form furan-2-carboxylic acid hydrazide.
Cyclization to Form Triazole Ring: The hydrazide is then reacted with a suitable reagent, such as potassium hydroxide in ethanol, under reflux conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the furan and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The furan ring can also contribute to the compound’s activity by enhancing its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine can be compared with other similar compounds, such as:
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: This compound also contains a furan and triazole ring but has a thiol group, which can lead to different chemical and biological properties.
Furan-2-yl-1,2,3-triazole: This compound has a different triazole ring structure, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the furan and 1,2,4-triazole rings, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
3-(furan-2-yl)-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C6H6N4O/c7-10-4-8-6(9-10)5-2-1-3-11-5/h1-4H,7H2 |
Clé InChI |
YLAWDSVZRDFLJO-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NN(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
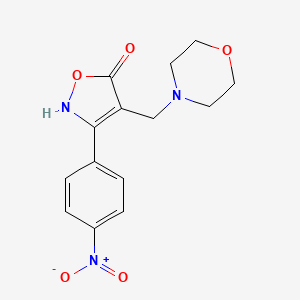
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
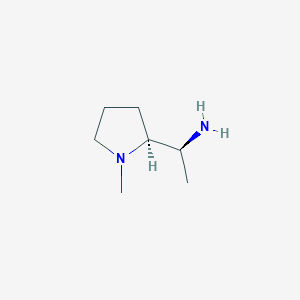

![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
